molecular formula C9H9N3S B11907927 6,7-Dihydro-5H-thiazolo[4,5-f]indol-2-amine

6,7-Dihydro-5H-thiazolo[4,5-f]indol-2-amine

Cat. No.: B11907927
M. Wt: 191.26 g/mol
InChI Key: JYAZUKNONVQZEJ-UHFFFAOYSA-N
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Description

Product Overview 6,7-Dihydro-5H-thiazolo[4,5-f]indol-2-amine is a synthetic organic compound with the CAS Number 1823324-64-6 and a molecular weight of 191.25 g/mol. Its molecular formula is C 9 H 9 N 3 S. This compound features a fused heterocyclic system, integrating a 6,7-dihydro-5H-indole core annealed with a 2-aminothiazole ring . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Research Significance and Potential Applications This compound is of significant interest in medicinal chemistry and drug discovery due to its privileged molecular architecture. The scaffold combines two biologically important heterocycles: indole and thiazole. Indole derivatives are ubiquitous in pharmaceuticals and are known to exhibit a wide spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer effects . The thiazole ring is another critical pharmacophore found in numerous approved drugs and bioactive molecules. Thiazole-containing compounds have been extensively studied for their antimicrobial, antitumor, anti-inflammatory, and antiviral properties . The fusion of these systems into a single, compact framework, such as in 6,7-Dihydro-5H-thiazolo[4,5-f]indol-2-amine, presents a valuable template for the synthesis of novel chemical entities. Researchers can utilize this compound as a key synthetic intermediate to build more complex molecules. Its structure, particularly the 2-amine functional group, offers a handle for further chemical modification and derivatization, enabling structure-activity relationship (SAR) studies . While specific biological data for this exact molecule is limited in the public domain, its structural analogs, particularly 4-(indol-3-yl)thiazole-2-amines, have demonstrated promising experimental antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as antifungal activity . These hybrids have shown efficacy against resistant strains like MRSA, with some compounds acting as potent inhibitors of biofilm formation . Usage and Handling This product is offered for research use in chemical synthesis, biological screening, and pharmaceutical development. Researchers should handle this and all chemicals in a well-ventilated laboratory setting, using appropriate personal protective equipment. The specific storage conditions and hazard statements for this compound should be verified upon receipt and can be found in the associated Safety Data Sheet (SDS).

Properties

Molecular Formula

C9H9N3S

Molecular Weight

191.26 g/mol

IUPAC Name

6,7-dihydro-5H-pyrrolo[3,2-f][1,3]benzothiazol-2-amine

InChI

InChI=1S/C9H9N3S/c10-9-12-7-3-5-1-2-11-6(5)4-8(7)13-9/h3-4,11H,1-2H2,(H2,10,12)

InChI Key

JYAZUKNONVQZEJ-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC3=C(C=C21)N=C(S3)N

Origin of Product

United States

Preparation Methods

Regioselectivity Control

The fusion position of the thiazole ring is critical for biological activity. Steric and electronic factors dictate whether cyclization occurs at the 4,5- or 5,6-positions of the indole. Introducing electron-donating groups at the 5-position of the indole precursor favors formation of the [4,5-f] isomer.

Protecting Group Strategies

The primary amine at position 2 is susceptible to oxidation during synthesis. Protection with tert-butoxycarbonyl (Boc) groups prior to cyclization, followed by deprotection with trifluoroacetic acid, preserves functionality.

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) accelerate cyclization but may promote side reactions. Ethanol emerges as an optimal solvent, balancing reaction rate and product purity .

Chemical Reactions Analysis

Types of Reactions: 6,7-Dihydro-5H-thiazolo[4,5-f]indol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity
Research indicates that compounds containing thiazole and indole structures exhibit significant antimicrobial properties. For instance, derivatives of thiazole-indole hybrids have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. In a study evaluating the antimicrobial efficacy of similar compounds, minimum inhibitory concentrations (MIC) ranged from 0.06 to 1.88 mg/mL, demonstrating their potential as antimicrobial agents .

2. Anticancer Properties
The compound has been investigated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that thiazolo-indole derivatives possess moderate to strong cytotoxicity against human cancer cells such as MCF-7 (breast cancer) and HepG2 (liver cancer). For example, one study reported IC50 values indicating effective growth inhibition in these cell lines . The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression.

3. Drug Development
The compound serves as a lead structure for the development of new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for further optimization in drug design. Ongoing research focuses on synthesizing analogs with enhanced potency and selectivity for specific biological targets .

Material Science Applications

1. Organic Electronics
Due to its unique electronic properties, 6,7-Dihydro-5H-thiazolo[4,5-f]indol-2-amine is being explored for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The thiazole ring's electron-rich nature allows for efficient charge transport, making it suitable for incorporation into electronic materials .

2. Photocatalysis
The compound has shown potential in photocatalytic applications due to its ability to absorb light and facilitate chemical reactions under irradiation. This property is particularly useful in environmental remediation processes where photocatalysts degrade pollutants through oxidative mechanisms .

Case Studies

Case Study 1: Synthesis and Evaluation of Anticancer Activity
A recent study synthesized a series of thiazolo-indole derivatives and evaluated their anticancer activity using the MTT assay on MCF-7 and HepG2 cell lines. The results indicated that several compounds exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, highlighting their potential as effective anticancer agents .

Case Study 2: Antimicrobial Efficacy Assessment
In another investigation, a range of thiazole-indole derivatives was tested for their antibacterial properties using the microdilution method. The study found that compounds with specific substitutions on the indole ring significantly enhanced antibacterial activity, suggesting that structural modifications could lead to more potent antimicrobial agents .

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-thiazolo[4,5-f]indol-2-amine involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering downstream effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogues, their molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Biological Activity/Application Reference
6,7-Dihydro-5H-thiazolo[4,5-f]indol-2-amine C₉H₉N₃S 191.25 Amine at position 2 Under investigation for kinase inhibition
2-Chloro-6,7-dihydro-5H-thiazolo[4,5-f]indole C₉H₇ClN₂S 210.68 Chlorine at position 2 Intermediate for further functionalization
5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-amine C₈H₁₃N₃S 183.27 Ethyl group at position 5; pyridine ring Potential CNS-targeting agent
6,8-Dibromo-7-(4-methoxybenzyl)-[1,3]thiazolo[4,5-e]isoindol-2-amine C₁₇H₁₅Br₂N₃OS 469.20 Bromine and methoxybenzyl substituents Tubulin polymerization inhibitor
5-Acetyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-amine C₈H₁₁N₃OS 197.26 Acetyl group at position 5 Probable metabolic stability modulator

Pharmacological and Physicochemical Comparisons

Bioactivity
  • Thiazolo[4,5-f]indol-2-amine : Preliminary studies suggest affinity for kinase domains due to hydrogen bonding via the amine group .
  • Thiazolo[4,5-e]isoindol-2-amine (11c) : Exhibits potent tubulin inhibition (IC₅₀ = 1.2 µM), attributed to bromine substitutions enhancing hydrophobic interactions with the colchicine binding site .
  • Imidazo[4,5-f]quinolines (e.g., IQ derivatives): Known for forming DNA adducts and carcinogenic metabolites, contrasting with the safer profile of thiazoloindoles .
Physicochemical Properties
  • Lipophilicity : Thiazolo[4,5-f]indol-2-amine (LogP ≈ 2.1) is less lipophilic than brominated analogues (LogP ≈ 3.5 for 11c), affecting blood-brain barrier penetration .
  • Solubility : The amine group in thiazoloindoles enhances aqueous solubility (>10 mg/mL in DMSO) compared to acetylated derivatives (<5 mg/mL) .

Biological Activity

6,7-Dihydro-5H-thiazolo[4,5-f]indol-2-amine is a bicyclic compound that combines a thiazole ring with an indole structure. Its molecular formula is C₉H₉N₃S, and it has a molecular weight of 191.25 g/mol. The compound is gaining attention for its potential biological activities, particularly in the fields of oncology and virology.

Chemical Structure and Properties

The unique structure of 6,7-dihydro-5H-thiazolo[4,5-f]indol-2-amine contributes to its biological activity. The presence of an amine functional group and the fused thiazole-indole framework allows for various chemical interactions within biological systems. This compound can undergo typical reactions associated with amines and heterocycles, enhancing its reactivity and potential applications in medicinal chemistry.

Antitumor Activity

Preliminary studies indicate that 6,7-dihydro-5H-thiazolo[4,5-f]indol-2-amine exhibits significant antitumor properties . It has been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. For instance, derivatives of this compound have shown IC50 values ranging from 2.57 to 7.26 µM against these cell lines .

CompoundCell LineIC50 (µM)
6,7-Dihydro-5H-thiazolo[4,5-f]indol-2-amineMCF-72.57
6,7-Dihydro-5H-thiazolo[4,5-f]indol-2-amineHepG27.26
Staurosporine (control)MCF-76.77
Staurosporine (control)HepG28.40

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as confirmed by flow cytometric analysis .

Antiviral Properties

In addition to its anticancer potential, 6,7-dihydro-5H-thiazolo[4,5-f]indol-2-amine has been explored for its antiviral activities . Some derivatives have shown promising results against viral infections, although specific data on this compound's efficacy is still limited and requires further investigation.

Structure-Activity Relationship

The biological activity of 6,7-dihydro-5H-thiazolo[4,5-f]indol-2-amine can be influenced by substituents on the indole or thiazole rings. Electron-withdrawing groups have been found to enhance cytotoxic activity against cancer cells. This highlights the importance of structural modifications in optimizing the pharmacological profile of this compound.

Case Studies

Several studies have focused on synthesizing derivatives of thiazolo-indole compounds to evaluate their biological activities:

  • Anticancer Studies : A study synthesized various thiazole derivatives and evaluated their efficacy against MCF-7 and HepG2 cell lines. The most active derivative exhibited an IC50 of 2.57 µM against MCF-7 cells .
  • VEGFR-2 Kinase Inhibition : Another study assessed the ability of synthesized compounds to inhibit VEGFR-2 kinase activity, which plays a role in tumor angiogenesis. One derivative showed an IC50 value of 0.15 µM compared to Sorafenib (IC50 = 0.059 µM) .

Q & A

Q. What are the established synthetic routes for 6,7-Dihydro-5H-thiazolo[4,5-f]indol-2-amine and its derivatives?

The compound is typically synthesized via condensation reactions involving indole-thiazole precursors. A common method involves refluxing 2-aminothiazole derivatives with substituted indole aldehydes in acetic acid. For example, 3-formyl-1H-indole-2-carboxylic acid reacts with 2-aminothiazol-4(5H)-one under acidic conditions (AcOH, sodium acetate) to form thiazoloindole derivatives. Reaction optimization includes controlling molar ratios (1.0–1.1 equiv) and reflux durations (3–5 hours) to achieve yields >70% .

Q. How are structural analogs of this compound characterized in terms of purity and functional groups?

Characterization relies on spectral and analytical methods:

  • NMR spectroscopy for verifying substituent positions and ring fusion.
  • Mass spectrometry to confirm molecular weights (e.g., derivatives with molecular weights ranging from 232–318 g/mol in related compounds) .
  • Elemental analysis to validate stoichiometry (e.g., C, H, N, S percentages). Recrystallization from DMF/acetic acid mixtures is used to enhance purity .

Q. What structural modifications enhance the stability of thiazoloindole derivatives?

Substitutions at the indole C-5 or thiazole C-2 positions (e.g., methyl, phenyl, or halogen groups) improve stability by reducing ring strain or electron-deficient regions. For instance, 5,7-dimethyl substitutions in the benzo[d]thiazole moiety increase thermal stability .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of thiazoloindole formation?

Regioselectivity is controlled by:

  • Acid catalysis : Acetic acid promotes Schiff base formation between indole aldehydes and thiazole amines, directing cyclization to the [4,5-f] position .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor cyclization over side reactions.
  • Temperature : Reflux conditions (100–120°C) accelerate ring closure but may require inert atmospheres to prevent oxidation .

Q. What strategies resolve contradictions in spectral data for structurally similar derivatives?

Discrepancies in NMR or mass spectra arise from tautomerism or solvation effects. Solutions include:

  • Variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomers).
  • X-ray crystallography to unambiguously assign substituent positions (as demonstrated for analogs like 5-fluoro-[1,3]thiazolo[4,5-f]quinolin-2-amine) .
  • Computational modeling (DFT) to predict spectral patterns and validate experimental data .

Q. How can structure-activity relationships (SAR) guide the design of bioactive thiazoloindole derivatives?

Key SAR insights:

Substituent Position Biological Impact
FluoroIndole C-5Enhances lipophilicity and membrane permeability
MethylThiazole C-6Improves metabolic stability via steric hindrance
PhenylIndole C-2Increases binding affinity to hydrophobic pockets
These modifications are prioritized in antimicrobial or kinase inhibitor development .

Q. What methodologies optimize yields in multi-step syntheses of thiazoloindole derivatives?

Yield optimization involves:

  • Stepwise purification : Intermediate isolation via column chromatography (silica gel, ethyl acetate/hexane eluents).
  • Catalytic additives : Use of NaOAc or K₂CO₃ to neutralize byproducts (e.g., HBr in cyclization steps) .
  • Microwave-assisted synthesis : Reduces reaction times (from hours to minutes) for steps like imine formation .

Methodological Considerations

Q. How are solvent and catalyst choices critical in thiazoloindole cyclization?

  • Solvents : Acetic acid acts as both solvent and catalyst, protonating the imine intermediate to facilitate cyclization .
  • Catalysts : Transition metals (e.g., CuI) are avoided due to potential sulfur coordination, which can deactivate the thiazole ring .

Q. What analytical challenges arise in characterizing fused-ring systems, and how are they addressed?

Challenges include overlapping NMR signals and low solubility. Solutions:

  • Deuterated DMSO for solubilizing polar derivatives.
  • 2D NMR techniques (COSY, HSQC) to resolve proton-carbon correlations in congested spectra .

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